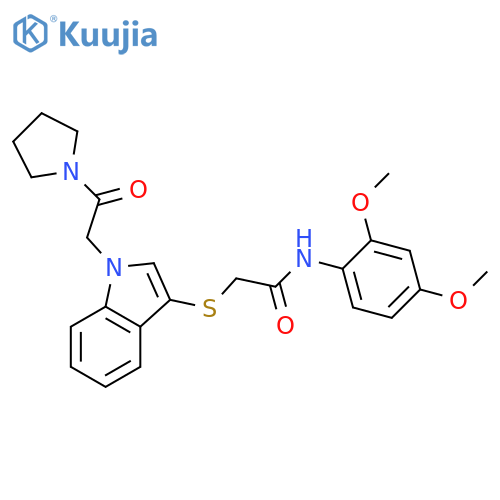

Cas no 877658-89-4 (N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide)

877658-89-4 structure

商品名:N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide

CAS番号:877658-89-4

MF:C24H27N3O4S

メガワット:453.553884744644

CID:5510805

N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide

- N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide

-

- インチ: 1S/C24H27N3O4S/c1-30-17-9-10-19(21(13-17)31-2)25-23(28)16-32-22-14-27(20-8-4-3-7-18(20)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28)

- InChIKey: NAFFYJVKRVUXSN-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(OC)C=C1OC)(=O)CSC1C2=C(N(CC(=O)N3CCCC3)C=1)C=CC=C2

N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2016-0132-2μmol |

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |

877658-89-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2016-0132-1mg |

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |

877658-89-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2016-0132-2mg |

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |

877658-89-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2016-0132-3mg |

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |

877658-89-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

877658-89-4 (N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬